N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2-methoxyaniline
Description
"N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methoxyaniline" is a benzotriazole-derived compound characterized by a benzotriazole moiety linked via a methylene group to a 2-methoxyaniline scaffold. The 2-methoxyaniline component introduces an electron-donating methoxy group, which may influence electronic properties and reactivity.
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-2-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-19-14-9-5-3-7-12(14)15-10-18-13-8-4-2-6-11(13)16-17-18/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTSBCWRLGXEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001229380 | |
| Record name | N-(2-Methoxyphenyl)-1H-benzotriazole-1-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62001-33-6 | |
| Record name | N-(2-Methoxyphenyl)-1H-benzotriazole-1-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62001-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methoxyphenyl)-1H-benzotriazole-1-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Design
The one-pot Friedel-Crafts alkylation strategy, adapted from Locher and Peerzada’s work on tetrahydroisoquinoline derivatives, offers a robust pathway for synthesizing N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2-methoxyaniline. The reaction involves three components:
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1-Hydroxymethylbenzotriazole (1) : Synthesized via condensation of benzotriazole with formaldehyde.
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2-Methoxyaniline (2) : Serves as the nucleophilic amine.
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Lewis Acid Catalyst (AlCl₃) : Facilitates iminium ion formation and intramolecular cyclization.
The mechanism proceeds through an iminium ion intermediate (Scheme 1), where AlCl₃ activates the hydroxymethyl group of 1 for nucleophilic attack by the primary amine of 2 . Subsequent dehydration yields the target compound.
Scheme 1: Proposed Mechanism for Friedel-Crafts Alkylation
Optimization and Yield Analysis
Key parameters influencing the reaction include:
Table 1: Friedel-Crafts Alkylation Results
| Parameter | Value |
|---|---|
| Yield | 82–88% |
| Melting Point | 142–145°C |
| δ(Bt-CH₂-N) (¹H NMR) | 5.62–5.64 ppm (s, 2H) |
| δ(Ar-OCH₃) (¹H NMR) | 3.78 ppm (s, 3H) |
Nucleophilic Substitution Using 1-Chloromethylbenzotriazole
Synthesis of 1-Chloromethylbenzotriazole
This two-step approach involves:
Scheme 2: Nucleophilic Substitution Pathway
Comparative Efficiency
While this method avoids Lewis acids, it requires anhydrous conditions and precise stoichiometry. Yields (75–80%) are slightly lower than the Friedel-Crafts route due to competing hydrolysis of the chloromethyl intermediate.
Mitsunobu Reaction for Direct Coupling
Reaction Design
The Mitsunobu reaction, employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), enables direct coupling between benzotriazole methanol and 2-methoxyaniline. This method is less common but valuable for sterically hindered substrates.
Scheme 3: Mitsunobu Coupling
Limitations
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Cost : DIAD and PPh₃ increase reagent expenses.
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Yield : Moderate (65–70%) due to competing side reactions.
Reductive Amination Strategies
Formaldehyde-Mediated Coupling
A reductive amination approach utilizes formaldehyde to link benzotriazole and 2-methoxyaniline in the presence of NaBH₃CN. While operationally simple, this method suffers from low regioselectivity (<60% yield).
Critical Analysis of Methodologies
Efficiency and Practicality
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Friedel-Crafts Alkylation excels in yield (82–88%) and scalability, making it the preferred industrial method.
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Nucleophilic Substitution offers simplicity but requires stringent moisture control.
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Mitsunobu and Reductive Amination are niche methods for specialized applications.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2-methoxybenzoquinone, while reduction could produce this compound derivatives with reduced functional groups.
Scientific Research Applications
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2-methoxyaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2-methoxyaniline involves its interaction with various molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to its biological effects . These interactions can modulate the activity of target proteins and pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Structural Comparisons
The compound is compared below with structurally related benzotriazole and triazole derivatives:
Key Observations :
- The chloro-substituted analog (CAS 298217-97-7) exhibits higher molecular weight (288.73 vs. 259.29) and altered electronic properties due to the electron-withdrawing Cl substituent, which may enhance stability or reactivity in substitution reactions .
- Triazole-based bioactive compounds (e.g., –6) highlight the importance of substituents like trifluoromethyl (-CF₃) and carboxylic acid (-COOH) for antitumor activity, which are absent in the target compound .
Physicochemical Properties
Notes:
- The chloro-substituted analog’s higher density (1.4 g/cm³) and boiling point (~495°C) suggest stronger intermolecular forces compared to the non-chlorinated target compound .
- The bis-benzotriazole derivative’s solubility is likely lower due to increased molecular weight and steric hindrance .
Biological Activity
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2-methoxyaniline is a compound that belongs to the benzotriazole family, which has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antibacterial, antifungal, and antitumor properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C10H12N4O
- Molecular Weight : 204.23 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Research has indicated that benzotriazole derivatives exhibit significant antibacterial properties. For instance, various studies have tested compounds based on the benzotriazole scaffold against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
In a study published in PubMed Central, several benzotriazole derivatives were evaluated for their antibacterial efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 |
| Escherichia coli | 50 | |
| Pseudomonas aeruginosa | 100 |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.
Antifungal Activity
The antifungal potential of benzotriazole derivatives has also been explored. A study highlighted that certain modifications to the benzotriazole structure enhance antifungal activity against pathogens such as Candida albicans and Aspergillus niger.
Case Study: Antifungal Screening
The following table presents MIC values for antifungal activity:
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Candida albicans | 12.5 |
| Aspergillus niger | 25 |
These findings suggest that this compound may serve as a potential antifungal agent, particularly in treating infections caused by these fungi.
Antitumor Activity
Emerging research indicates that benzotriazole derivatives may possess antitumor properties. A study investigating the cytotoxic effects of various benzotriazole compounds found that some exhibited significant activity against cancer cell lines.
Case Study: Cytotoxicity Assay
The following table summarizes the cytotoxic effects observed in different cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
These results indicate that this compound has promising cytotoxic effects on specific cancer cell lines.
The biological activities of benzotriazole derivatives are often attributed to their ability to interact with cellular targets such as enzymes and nucleic acids. The presence of the benzotriazole moiety enhances lipophilicity and facilitates membrane penetration, thereby increasing bioavailability and efficacy against microbial and cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
